

4-(2-chloroacetyl)benzonitrile CAS number and supplier

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-chloroacetyl)benzonitrile

Cat. No.: B1594178

[Get Quote](#)

An In-depth Technical Guide to **4-(2-chloroacetyl)benzonitrile** for Drug Discovery Professionals

Introduction

4-(2-chloroacetyl)benzonitrile, also known as 4-cyanophenacyl chloride, is a bifunctional crystalline solid of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive α -chloro ketone (a chloroacetyl group) and a versatile nitrile moiety on a benzene scaffold, establishes it as a valuable intermediate for constructing complex heterocyclic systems. The electrophilic nature of the chloroacetyl group makes it a prime target for nucleophilic substitution, while the nitrile group offers a handle for further chemical transformations such as hydrolysis to carboxylic acids or reduction to primary amines.

This dual reactivity is expertly leveraged in the synthesis of advanced pharmaceutical agents. Most notably, it serves as a critical starting material for the construction of the thiazole ring in isavuconazole, a broad-spectrum triazole antifungal agent.^[1] This guide provides an in-depth overview of its chemical properties, a robust laboratory-scale synthesis protocol, key synthetic applications, and essential safety and handling information for researchers, scientists, and drug development professionals.

Physicochemical & Spectroscopic Properties

The fundamental properties of **4-(2-chloroacetyl)benzonitrile** are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	40805-50-3	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₆ CINO	[2] [5]
Molecular Weight	179.61 g/mol	[3]
IUPAC Name	4-(2-chloroacetyl)benzonitrile	[5]
Synonyms	4-Cyanophenacyl chloride, α -Chloro-4'-cyanoacetophenone	[2]
Appearance	Solid (typically white to off-white)	[6]
Boiling Point	340.1 °C at 760 mmHg	[2]
Density	1.26 g/cm ³	[2]

| Flash Point | 159.5 °C |[\[2\]](#) |

Analytical Characterization

Confirming the identity and purity of **4-(2-chloroacetyl)benzonitrile** is critical. Below are the expected spectroscopic signatures.

Table 2: Spectroscopic Data

Technique	Expected Data	Source(s)
¹ H NMR	<p>In CDCl₃, the spectrum is expected to show a characteristic AB quartet for the aromatic protons (δ \approx 7.8-8.1 ppm) and a sharp singlet for the methylene protons (CH₂) adjacent to the carbonyl and chlorine (δ \approx 4.5 ppm). This is analogous to the reported spectrum of the bromo-variant.</p>	
¹³ C NMR	<p>Spectra are available for review in public databases. Expected signals include those for the nitrile (C≡N), carbonyl (C=O), methylene (-CH₂Cl), and four distinct aromatic carbons.</p>	[7]
Mass Spec (MS)	<p>The mass spectrum will show the molecular ion peak corresponding to its exact mass (179.01 g/mol).</p>	[5]

| Infrared (IR) | Key stretches include a strong absorption for the C=O group (around 1700 cm⁻¹) and the C≡N group (around 2230 cm⁻¹). | [5] |

Synthesis and Purification

While commercially available, **4-(2-chloroacetyl)benzonitrile** can be readily prepared in a laboratory setting via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of benzonitrile with chloroacetyl chloride using a strong Lewis acid catalyst.

Causality of Experimental Design

The Friedel-Crafts acylation is the method of choice due to its directness and efficiency.

- **Reactants:** Benzonitrile is used as the aromatic substrate. The nitrile group is a meta-director and deactivating, which can make the reaction slower than with benzene itself, but the para-product is still readily formed. Chloroacetyl chloride serves as the acylating agent, providing the required chloroacetyl moiety.
- **Catalyst:** Aluminum chloride (AlCl_3) is a powerful Lewis acid that coordinates with the chloroacetyl chloride to form a highly electrophilic acylium ion (or a reactive complex), which is necessary to overcome the aromaticity of the benzonitrile ring. Unlike in catalytic alkylations, the AlCl_3 catalyst forms a strong complex with the resulting ketone product, deactivating it and preventing further reactions. This is a self-validating aspect of the protocol that prevents over-acylation. Consequently, the catalyst must be used in stoichiometric amounts or greater.
- **Solvent:** A non-reactive, inert solvent like dichloromethane (DCM) or carbon disulfide is typically used to dissolve the reactants without participating in the reaction.
- **Workup:** The reaction is quenched by carefully adding it to ice-cold acid (e.g., HCl). This serves two purposes: it hydrolyzes the aluminum chloride catalyst and breaks the AlCl_3 -ketone complex, liberating the final product.

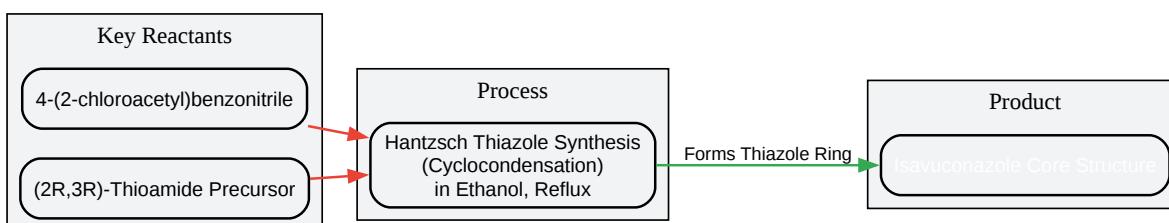
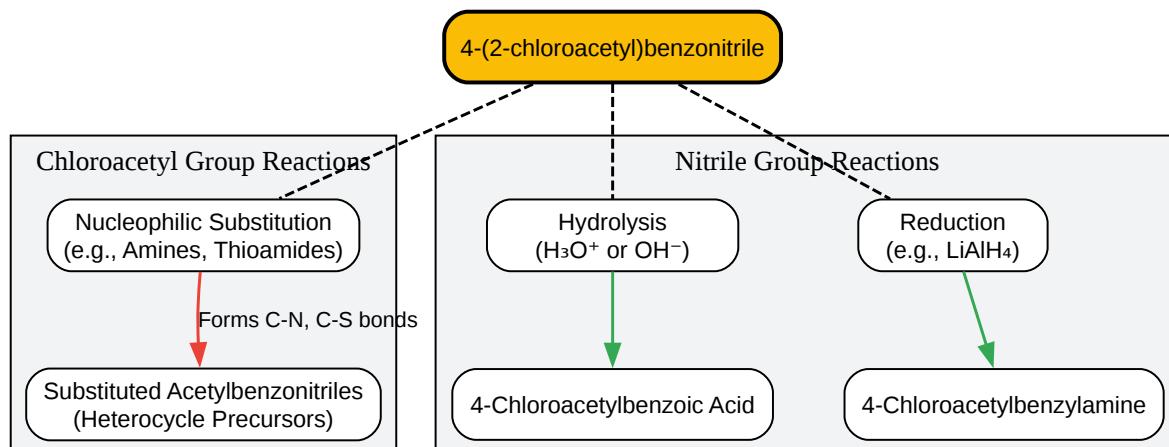
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-(2-chloroacetyl)benzonitrile**.

Step-by-Step Synthesis Protocol

- Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq).
- Solvent: Add anhydrous dichloromethane (DCM) via cannula and cool the resulting suspension to 0 °C in an ice bath.
- Acyl Chloride Addition: Add chloroacetyl chloride (1.05 eq) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature at 0 °C.

- Substrate Addition: After the addition is complete, add benzonitrile (1.0 eq) dropwise over 30 minutes. Ensure the internal temperature does not rise significantly.
- Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
- Quench: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic.
- Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
- Washing: Combine the organic layers and wash successively with water, a saturated sodium bicarbonate (NaHCO_3) solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure to yield the crude product.



Purification Protocol

The crude **4-(2-chloroacetyl)benzonitrile** can be purified by recrystallization.

- Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or isopropanol.
- Allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **4-(2-chloroacetyl)benzonitrile** stems from its two distinct reactive sites, allowing for sequential and regioselective modifications.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. Benzonitrile, 4-(chloroacetyl)- | C9H6CINO | CID 142493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. minio.scielo.br [minio.scielo.br]
- 4. rsc.org [rsc.org]
- 5. Benzonitrile, 4-(chloroacetyl)- (9CI)(40805-50-3) 1H NMR spectrum [chemicalbook.com]
- 6. 4-(2-Chloroacetyl)benzonitrile | 40805-50-3 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [4-(2-chloroacetyl)benzonitrile CAS number and supplier]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594178#4-2-chloroacetyl-benzonitrile-cas-number-and-supplier]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com